molecular formula C15H13FO3 B6402632 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% CAS No. 925909-04-2

4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6402632
CAS RN: 925909-04-2
M. Wt: 260.26 g/mol
InChI Key: MUMPQDGSOPCINE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid (FMPA) is an aromatic compound with a wide range of applications in various scientific fields. It has been used extensively in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. FMPA is also used in the manufacture of polymers, dyes, and other materials. Furthermore, FMPA has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been used in a variety of scientific research applications, including drug synthesis, drug delivery, and drug metabolism. It has been used as a precursor for the synthesis of various anti-inflammatory and anti-cancer drugs, as well as for the synthesis of antiviral drugs. Additionally, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been used in the synthesis of various polymers and dyes, and in the development of various nanomaterials. Furthermore, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is believed that 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. In addition, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to modulate the activity of certain transcription factors, such as NF-κB and AP-1. Furthermore, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to inhibit the production of pro-inflammatory mediators, such as cytokines and prostaglandins.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been studied for its potential therapeutic effects, as well as its biochemical and physiological effects. In animal studies, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to have anti-inflammatory and anti-oxidant effects. Additionally, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to have anti-cancer and anti-viral effects. Furthermore, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to modulate the activity of certain transcription factors, such as NF-κB and AP-1.

Advantages and Limitations for Lab Experiments

4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is widely available in its pure form and is relatively easy to synthesize in the laboratory. Additionally, it is relatively stable and can be stored for extended periods of time. However, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, its solubility in water is limited, and its solubility in organic solvents is poor.

Future Directions

There are several possible future directions for the use of 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95%. One possibility is to further investigate its potential therapeutic effects, particularly in the treatment of cancer and other diseases. Additionally, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% could be used in the synthesis of new polymers and dyes, as well as in the development of new nanomaterials. Furthermore, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% could be used to develop new drug delivery systems and to improve existing drug delivery systems. Finally, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% could be used to investigate the biochemical and physiological effects of other compounds.

Synthesis Methods

4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is synthesized through the condensation reaction of 3-fluoro-4-methoxybenzoic acid and 3-methylbenzoic acid. The reaction is catalyzed by a strong acid, such as hydrochloric acid, and proceeds in a two-step process. In the first step, the two reactants are heated in an acidic medium to form the intermediate product, 4-(3-fluoro-4-methoxyphenyl)-3-methylbenzoic anhydride. In the second step, the anhydride is heated in an aqueous medium to form the desired product, 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid, 95%.

properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-11(15(17)18)3-5-12(9)10-4-6-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMPQDGSOPCINE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690152
Record name 3'-Fluoro-4'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

925909-04-2
Record name 3'-Fluoro-4'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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